Quantifying glycine endopeptidase (chymopapain M, EC 3.4.22.25) in Carica papaya latex or recombinant systems is confounded by co-occurring papain-family proteases when broad-spectrum substrates are used. Boc-AAG-pNA (CAS 90037-94-8) resolves this via a P1 glycine residue that ensures exclusive cleavage by this enzyme class.
• Defined kinetics: kcat/Km = 840 M⁻¹s⁻¹ for assay calibration and batch-to-batch consistency verification.
• Orthogonal specificity: zero cross-reactivity with granzyme B (Asp-ase) or granzyme M (Met-ase), enabling multiplexed or parallel assays without signal interference.
• Chromogenic detection at 405 nm supports continuous or endpoint kinetic reads for inhibitor screening and enzyme characterization.
Supplied as light yellow powder, soluble in DMSO (10 mM stock), with reliable global fulfillment.
Molecular FormulaC19H27N5O7
Molecular Weight437.4 g/mol
Cat. No.B1381197
⚠ Attention: For research use only. Not for human or veterinary use.
Boc-AAG-pNA (N-tert-Butoxycarbonyl-L-alanyl-L-alanyl-glycine p-nitroanilide, CAS 90037-94-8) is a synthetic chromogenic tripeptide substrate designed for the quantitative measurement of glycine endopeptidase (EC 3.4.22.25, also designated chymopapain M) amidase activity [1]. The compound comprises a Boc-protected N-terminus, an Ala-Ala-Gly tripeptide sequence, and a C-terminal p-nitroaniline (pNA) reporter group; upon enzymatic cleavage at the Gly-pNA bond, free pNA is released and can be quantified spectrophotometrically at 405 nm . With a molecular weight of 437.45 Da (C19H27N5O7) and DMSO solubility enabling stock solution preparation at 10 mM, Boc-AAG-pNA serves as a defined biochemical tool for characterizing glycine-specific endopeptidase kinetics and for discriminating this activity from that of other papain-family cysteine proteases in complex biological samples .
Chromogenic substrate specifically cleaved at Gly-PNA bond by glycine endopeptidase
pNA release detectable at 405 nm for continuous or endpoint kinetic assays
Reported selectivity over other papain-family cysteine proteases
DMSO-soluble for convenient stock preparation
[1] Buttle, D.J. et al. Selective cleavage of glycyl bonds by papaya proteinase IV. FEBS Letters. 1989; 251(1-2): 210-214. View Source
Why Boc-AAG-pNA Is Irreplaceable
The substitution of Boc-AAG-pNA with structurally similar pNA-based substrates—such as Boc-AAD-pNA (granzyme B substrate), Boc-VLK-pNA (granzyme M substrate), or Ac-IEPD-pNA (granzyme B/caspase-8 substrate)—is precluded by the fundamental divergence in P1 residue specificity that defines cleavage competence. Glycine endopeptidase (chymopapain M) exhibits strict preferential cleavage after glycine residues (Gly-|-Xaa) in both protein and small molecule substrates [1], whereas granzyme B is an Asp-ase requiring an aspartic acid residue at the P1 position for efficient catalysis [2], and granzyme M is a Met-ase cleaving preferentially after methionine or leucine [3]. Consequently, substrates engineered for granzyme activity assays containing Asp, Met, or other non-Gly P1 residues will exhibit negligible to zero turnover when incubated with glycine endopeptidase, rendering them analytically silent in assays designed to detect or quantify chymopapain M activity. Conversely, Boc-AAG-pNA will not serve as a functional substrate for granzyme B or granzyme M, underscoring the non-interchangeable nature of these reagents across distinct enzyme specificity classes [2]. This divergence is further reinforced by the distinct enzyme families involved—cysteine protease (papain family) for glycine endopeptidase versus serine protease (trypsin-like) for granzymes—resulting in different active site architectures, pH optima, and inhibition profiles that preclude simple reagent substitution in validated assay protocols.
AttributeBoc-AAG-pNAGranzyme Substrates
P1 residueGlyAsp, Met, or Leu
Cleavage by glycine endopeptidaseCleavedNot cleaved
[1] IUBMB Enzyme Nomenclature. EC 3.4.22.25: glycyl endopeptidase. BRENDA: The Comprehensive Enzyme Information System. View Source
[2] Waugh, S.M., Harris, J.L., Fletterick, R., and Craik, C.S. Characterization of Structural Determinants of Granzyme B Reveals Potent Mediators of Extended Substrate Specificity. Journal of Biological Chemistry. 2004; 279: 30751-30759. View Source
[3] de Poot, S.A., Westgeest, M., Hostetter, D.R., et al. Human and mouse granzyme M display divergent and species-specific substrate specificities. Biochemical Journal. 2011; 437: 431-442. View Source
Boc-AAG-pNA Differentiation Evidence
Glycine Endopeptidase Catalytic Efficiency
Boc-AAG-pNA serves as a chromogenic substrate for glycine endopeptidase (chymopapain M) from Carica papaya, with a reported catalytic efficiency (kcat/Km) of 840 M⁻¹s⁻¹ under standardized in vitro assay conditions . In contrast, the structurally analogous Boc-Ala-Ala-Asp-pNA (Boc-AAD-pNA), which differs solely by substitution of the P1 Gly residue with Asp, functions exclusively as a granzyme B substrate and is not cleaved by glycine endopeptidase to any detectable extent .
Catalytic EfficiencyData to verify
Target: 840 M⁻¹s⁻¹ Comparator: no detectable cleavage
Reported catalytic efficiency context
Cross-study comparison; no cleavage with Boc-AAD-pNA
In vitro enzyme assay with purified glycine endopeptidase (chymopapain M); pNA release monitored at 405 nm
Why This Matters
This quantifies the functional competence of Boc-AAG-pNA specifically for glycine endopeptidase, providing a benchmark for assay validation that cannot be achieved with granzyme B substrates.
The P1 residue identity functions as the primary determinant of enzyme-substrate recognition and cleavage competence. Glycine endopeptidase preferentially cleaves after glycine residues (Gly-|-) in both protein and synthetic substrates [1]. Granzyme B is an obligate Asp-ase, requiring an aspartic acid residue at P1 for efficient catalysis; substitution of P1 Asp with any other amino acid abolishes cleavage [2]. Granzyme M exhibits Met-ase activity, cleaving preferentially after methionine or leucine residues [3]. Boc-AAG-pNA contains a Gly residue at the P1 position immediately adjacent to the scissile bond, rendering it exclusively cleavable by glycine endopeptidase and not by granzyme B (which requires P1 Asp) or granzyme M (which requires P1 Met/Leu) [1][2].
P1 Specificity DeterminantClass-level
P1=Gly cleaved by glycine endopeptidase; P1=Asp/Met/Leu not cleaved
P1 = Gly; cleaved by glycine endopeptidase (chymopapain M)
Comparator Or Baseline
Granzyme B substrates: P1 = Asp required (e.g., Boc-AAD-pNA, Ac-IEPD-pNA). Granzyme M substrates: P1 = Met or Leu required (e.g., Boc-VLK-pNA)
Quantified Difference
Categorical: cleavage competence vs. no detectable turnover
Conditions
Purified enzyme specificity profiling via combinatorial substrate libraries and individual chromogenic/fluorogenic substrates
Why This Matters
This categorical specificity distinction is the basis for assay selectivity; selecting Boc-AAG-pNA ensures that only glycine endopeptidase activity is measured, excluding confounding signals from granzymes or other non-Gly-specific proteases.
[1] IUBMB Enzyme Nomenclature. EC 3.4.22.25: glycyl endopeptidase. Reaction: Preferential cleavage: Gly-|- in proteins and small molecule substrates. View Source
[2] Waugh, S.M., Harris, J.L., Fletterick, R., and Craik, C.S. Characterization of Structural Determinants of Granzyme B Reveals Potent Mediators of Extended Substrate Specificity. Journal of Biological Chemistry. 2004; 279: 30751-30759. Granzyme B prefers substrates containing P4 to P1 amino acids Ile/Val, Glu/Met/Gln, Pro/Xaa, and aspartic acid N-terminal to the proteolytic cleavage. View Source
[3] Smyth, M.J., O'Connor, M.D., and Trapani, J.A. Granzymes: a variety of serine protease specificities encoded by genetically distinct subfamilies. Journal of Leukocyte Biology. 1996; 60(5): 555-562. Granzyme M cleaves peptide substrates after methionine, leucine, and norleucine. View Source
Specificity vs. Ac-IEPD-pNA
Ac-IEPD-pNA is an optimized tetrapeptide substrate for recombinant granzyme B with a reported Km of 57 µM and also serves as a substrate for caspase-8 [1]. In contrast, Boc-AAG-pNA is a tripeptide substrate with Km not explicitly reported but with kcat/Km = 840 M⁻¹s⁻¹ for glycine endopeptidase . The P1 residue divergence (Asp in Ac-IEPD-pNA vs. Gly in Boc-AAG-pNA) ensures that these substrates do not exhibit cross-reactivity: Ac-IEPD-pNA is not cleaved by glycine endopeptidase, and Boc-AAG-pNA is not cleaved by granzyme B or caspase-8. Furthermore, the N-terminal protecting group differs (Boc vs. Ac), which may influence solubility and cellular permeability in certain assay formats.
Specificity vs. Ac-IEPD-pNAReported
Boc-AAG-pNA: kcat/Km 840 M⁻¹s⁻¹ Ac-IEPD-pNA: Km 57 µM (granzyme B)
No cross-reactivity; substrate specificity determines assay target
Different enzyme classes preclude direct kinetic comparison
Chromogenic substrateGranzyme B assayCaspase-8Enzyme selectivity
Evidence Dimension
Km for primary target enzyme
Target Compound Data
kcat/Km = 840 M⁻¹s⁻¹ (glycine endopeptidase)
Comparator Or Baseline
Ac-IEPD-pNA: Km = 57 µM for recombinant granzyme B
Quantified Difference
Different enzyme targets preclude direct kinetic comparison; each substrate optimized for distinct enzyme classes
Ac-IEPD-pNA is unsuitable for glycine endopeptidase activity measurement; procurement of Boc-AAG-pNA is mandatory for assays targeting chymopapain M or related glycyl endopeptidases.
Chromogenic substrateGranzyme B assayCaspase-8Enzyme selectivity
[1] Ewen, C., Kane, K.P., Shostak, I., et al. A novel cytotoxicity assay to evaluate antigen-specific CTL responses using a colorimetric substrate for Granzyme B. Journal of Immunological Methods. 2003; 276(1-2): 89-101. View Source
Physicochemical & Handling Properties
Boc-AAG-pNA (MW 437.45, C19H27N5O7) exhibits physicochemical properties that distinguish it from structurally analogous substrates. Compared to Boc-AAD-pNA (MW 495.49, C21H29N5O9), Boc-AAG-pNA has a lower molecular weight and fewer hydrogen-bonding functional groups, potentially contributing to enhanced solubility characteristics . The compound is soluble in DMSO, with stock solutions up to 10 mM achievable; for enhanced solubility, gentle heating to 37°C with ultrasonic oscillation is recommended . Storage at -20°C is specified for powder form, with DMSO stock solutions stable for 6 months at -80°C or 1 month at -20°C . These parameters differ from those of other pNA substrates and should be considered in procurement and assay planning.
Boc-AAG-pNA is the substrate of choice for specifically measuring glycine endopeptidase (chymopapain M) activity in Carica papaya latex fractions or recombinant expression systems. The P1 Gly residue ensures exclusive cleavage by this enzyme class, with kcat/Km = 840 M⁻¹s⁻¹ providing a defined benchmark for assay calibration . Unlike broad-spectrum substrates that may be cleaved by co-occurring papain, chymopapain isoforms, or caricain, Boc-AAG-pNA enables selective quantification of glycyl endopeptidase activity even in crude mixtures containing multiple papain-family cysteine proteases [1].
Glycine Endopeptidase vs. Granzyme B Discrimination
In experimental systems where both plant-derived cysteine proteases and mammalian serine proteases may be present—such as studies involving plant-derived therapeutic proteins, botanical extracts in cell culture, or food-processing enzyme preparations—Boc-AAG-pNA provides unambiguous discrimination from granzyme B activity . Because granzyme B requires P1 Asp for cleavage, Boc-AAG-pNA (P1 Gly) will not generate signal from granzyme B; conversely, granzyme B substrates such as Ac-IEPD-pNA or Boc-AAD-pNA will not detect glycine endopeptidase [1]. This orthogonal specificity enables multiplexed or parallel assays for distinct enzyme classes without cross-interference.
The chromogenic nature of Boc-AAG-pNA, with pNA release detectable at 405 nm, makes it suitable for continuous or endpoint kinetic assays to determine Km and Vmax parameters for glycine endopeptidase variants, and for high-throughput screening of potential inhibitors . The defined kinetic parameters (kcat/Km = 840 M⁻¹s⁻¹) provide a reference point for assessing enzyme preparation quality, batch-to-batch consistency, and the effects of buffer conditions, pH, and temperature on catalytic efficiency [1].
Application
Selection Property
Validation Focus
Plant extract glycine endopeptidase assay
P1 Gly-specific chromogenic substrate
Kinetic assay calibration and enzyme selectivity
Discrimination from granzyme B activity
Orthogonal P1 specificity (Gly vs Asp)
Cross-reactivity exclusion in mixed-protease samples
Glycyl endopeptidase kinetics/inhibitor screening
Chromogenic pNA detection at 405 nm
Continuous and endpoint kinetic assay parameters
[1] IUBMB Enzyme Nomenclature. EC 3.4.22.25: glycyl endopeptidase. Preferential cleavage: Gly-|- in proteins and small molecule substrates. View Source
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